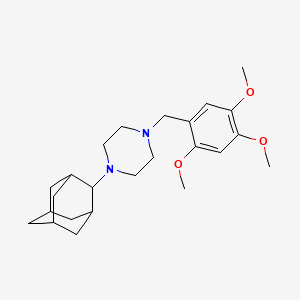
1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as AKB-48, is a synthetic designer drug that belongs to the benzylpiperazine class. It was first synthesized in Japan in 2012 and has since gained popularity as a recreational drug due to its psychoactive effects. However, the drug has also been the subject of scientific research due to its potential therapeutic applications.
作用机制
1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a partial agonist at the serotonin 5-HT2A receptor and the dopamine D2 receptor. It also inhibits the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. These mechanisms of action are thought to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been found to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, improve cognitive function, and protect against neuronal damage. 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
实验室实验的优点和局限性
One advantage of using 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor and the dopamine D2 receptor. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, the recreational use of 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine and its legal status in many countries may limit its availability for research purposes.
未来方向
There are several potential future directions for research on 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to improve cognitive function and protect against neuronal damage in animal models, suggesting that it may have therapeutic potential in these conditions. Another area of interest is the development of more selective and potent analogs of 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine for use as research tools and potential therapeutics.
合成方法
The synthesis of 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 2,4,5-trimethoxybenzyl chloride with 1-(2-adamantyl)piperazine in the presence of a base such as potassium carbonate. The reaction yields 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine in high purity and yield.
科学研究应用
1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects in animal models. 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
1-(2-adamantyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3/c1-27-21-14-23(29-3)22(28-2)13-20(21)15-25-4-6-26(7-5-25)24-18-9-16-8-17(11-18)12-19(24)10-16/h13-14,16-19,24H,4-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZQAOXFDPNXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(phenylthio)-2-furyl]methylene}malononitrile](/img/structure/B5820971.png)
![3-(2-furylmethyl)-4-imino-1,6,6-trimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5820979.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5820985.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)
![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)
![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)
![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)

![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)
![2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5821058.png)
